molecular formula C15H11Cl2N3 B12024350 3-(2-Chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine CAS No. 618098-34-3

3-(2-Chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine

Cat. No.: B12024350
CAS No.: 618098-34-3
M. Wt: 304.2 g/mol
InChI Key: AOEQKVLRWSDPNQ-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two chlorophenyl groups attached to the pyrazole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone used is often 1-(2-chlorophenyl)-3-(3-chlorophenyl)propane-1,3-dione.

    Amination: The pyrazole intermediate is then subjected to amination, where an amine group is introduced at the 5-position of the pyrazole ring. This can be done using ammonia or an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced compounds.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

3-(2-Chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its effects on specific biological targets.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine: Similar structure but with only one chlorophenyl group.

    1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine: Another similar compound with different substitution patterns.

Uniqueness

3-(2-Chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine is unique due to the presence of two chlorophenyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and for developing new derivatives with enhanced properties.

Properties

CAS No.

618098-34-3

Molecular Formula

C15H11Cl2N3

Molecular Weight

304.2 g/mol

IUPAC Name

5-(2-chlorophenyl)-2-(3-chlorophenyl)pyrazol-3-amine

InChI

InChI=1S/C15H11Cl2N3/c16-10-4-3-5-11(8-10)20-15(18)9-14(19-20)12-6-1-2-7-13(12)17/h1-9H,18H2

InChI Key

AOEQKVLRWSDPNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=C2)N)C3=CC(=CC=C3)Cl)Cl

Origin of Product

United States

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